S-(1,2-Dicarboxyethyl)glutathione
Overview
Description
Mechanism of Action
Target of Action
S-(1,2-Dicarboxyethyl)glutathione is a peptide known for its inhibitory effects on blood coagulation and platelet aggregation . The primary targets of this compound are the proteins involved in the coagulation cascade and platelet aggregation process.
Mode of Action
The compound interacts with its targets by inhibiting the processes of blood coagulation and platelet aggregation . This interaction results in the prevention of blood clot formation and thrombus development, which are critical in conditions such as thrombosis and stroke.
Result of Action
The molecular and cellular effects of the action of this compound include the inhibition of the coagulation cascade and platelet aggregation . This results in a decrease in blood clot formation, potentially reducing the risk of thrombotic events such as stroke and deep vein thrombosis.
Biochemical Analysis
Biochemical Properties
S-(1,2-Dicarboxyethyl)glutathione plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to inhibit blood coagulation and platelet aggregation . The nature of these interactions is primarily inhibitory, as it prevents certain biochemical reactions from occurring .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, it enhances the superoxide generation induced by N-formyl-methionyl-leucyl-phenylalanine (fMLP) in human neutrophils in a concentration-dependent manner .
Molecular Mechanism
This compound exerts its effects at the molecular level through several mechanisms. It binds with biomolecules, inhibits or activates enzymes, and changes gene expression . For instance, it enhances the tyrosyl phosphorylation of 80.0 kDa, 60.0 kDa, and 45.0 kDa proteins in human neutrophils .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. It has been observed that the superoxide generation induced by fMLP in the this compound-treated cells was suppressed by genistein . This indicates that the product’s stability, degradation, and long-term effects on cellular function can vary depending on the conditions of in vitro or in vivo studies .
Metabolic Pathways
This compound is involved in metabolic pathways, interacting with enzymes or cofactors . The specific metabolic pathways that this compound is involved in, including any effects on metabolic flux or metabolite levels, are not clearly defined in the available literature.
Preparation Methods
Synthetic Routes and Reaction Conditions: S-(1,2-Dicarboxyethyl)glutathione can be synthesized by reacting glutathione with fumaric acid or maleic acid . The reaction typically involves the use of a suitable solvent and controlled temperature conditions to ensure the desired product is obtained.
Industrial Production Methods: The industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes isolation and purification steps to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions: S-(1,2-Dicarboxyethyl)glutathione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield disulfide derivatives, while reduction can produce thiol-containing compounds .
Scientific Research Applications
S-(1,2-Dicarboxyethyl)glutathione has a wide range of scientific research applications:
Comparison with Similar Compounds
- S-(2-Succinyl)glutathione
- L-γ-Glutamyl-S-(1,2-dicarboxyethyl)-L-cysteinylglycine
Uniqueness: S-(1,2-Dicarboxyethyl)glutathione is unique due to its specific structure and biological activity. It is particularly effective in inhibiting platelet aggregation and enhancing glutathione synthesis, making it a valuable compound in both research and therapeutic applications .
Properties
IUPAC Name |
2-[(2R)-2-[[(4S)-4-amino-4-carboxybutanoyl]amino]-3-(carboxymethylamino)-3-oxopropyl]sulfanylbutanedioic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O10S/c15-6(13(24)25)1-2-9(18)17-7(12(23)16-4-11(21)22)5-28-8(14(26)27)3-10(19)20/h6-8H,1-5,15H2,(H,16,23)(H,17,18)(H,19,20)(H,21,22)(H,24,25)(H,26,27)/t6-,7-,8?/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWCIUOASSAHGHI-WPZUCAASSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)NC(CSC(CC(=O)O)C(=O)O)C(=O)NCC(=O)O)C(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CC(=O)N[C@@H](CSC(CC(=O)O)C(=O)O)C(=O)NCC(=O)O)[C@@H](C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O10S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.40 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1115-52-2 | |
Record name | S-(1,2-Dicarboxyethyl)glutathione | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001115522 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | S-(1,2-DICARBOXYETHYL)GLUTATHIONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/348Q89NAQ9 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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